Imidazo[1,2-b]pyridazin-6-ylcyanamide
Description
Structure
2D Structure
Properties
IUPAC Name |
imidazo[1,2-b]pyridazin-6-ylcyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5/c8-5-10-6-1-2-7-9-3-4-12(7)11-6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRGWYOCXWPULG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2N=C1NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-b]pyridazin-6-ylcyanamide typically involves multistep reactions starting from readily available precursors One common method involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-b]pyridazine core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-b]pyridazin-6-ylcyanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-b]pyridazin-6-ylcarboxylic acid, while reduction may yield imidazo[1,2-b]pyridazin-6-ylmethanamine.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Cancer Therapeutics
The imidazo[1,2-b]pyridazine scaffold has been investigated for its potential as a therapeutic agent against various cancers. Research indicates that derivatives of this compound can inhibit specific protein kinases, which are crucial in cancer cell proliferation and survival.
- Protein Kinase Inhibition : A notable patent (EP2086979B1) describes imidazo[1,2-b]pyridazine derivatives as effective protein kinase inhibitors, suggesting their utility in treating diseases like cancer. These compounds target pathways involved in tumor growth and metastasis, providing a promising avenue for drug development .
1.2 Neuroimaging Agents
Imidazo[1,2-b]pyridazine derivatives have also shown potential in the field of neuroimaging. A study focused on the binding affinity of these compounds to amyloid plaques, which are indicative of Alzheimer's disease.
- Binding Affinity Studies : Research demonstrated that certain imidazo[1,2-b]pyridazine derivatives exhibit significant binding to synthetic aggregates of Aβ1−40 with Ki values ranging from 11.0 to >1000 nM. The compound 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine showed particularly high affinity (Ki = 11.0 nM), making it a candidate for developing positron emission tomography (PET) radiotracers .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of imidazo[1,2-b]pyridazin-6-ylcyanamide is crucial for optimizing its efficacy and selectivity as a therapeutic agent.
- Substitution Patterns : SAR studies indicate that modifications at the 6-position and 2-position of the imidazo[1,2-b]pyridazine ring can significantly influence binding affinity to target proteins. For instance, the presence of a dimethylaminophenyl group at position 2 enhances binding to Aβ plaques .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of imidazo[1,2-b]pyridazine derivatives:
| Study | Focus | Findings |
|---|---|---|
| PMC4007799 | Neuroimaging | High binding affinity to Aβ plaques; potential as PET radiotracers |
| ACS Publications | Oncology | Inhibition of monopolar spindle 1 (Mps1), a target for cancer therapy |
| Wiley Online Library | Synthesis | Development of amide derivatives with enhanced biological activity |
These studies collectively highlight the versatility of this compound across different therapeutic areas.
Mechanism of Action
The mechanism of action of imidazo[1,2-b]pyridazin-6-ylcyanamide involves its interaction with specific molecular targets. For instance, it inhibits the enzymatic activity of TAK1 kinase by binding to its active site, thereby preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts cell growth, differentiation, and apoptosis pathways, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs include derivatives with substitutions at the 6-position of the imidazo[1,2-b]pyridazine scaffold. The table below summarizes their molecular properties:
Notes:
- <sup>a</sup>logP values estimated using fragment-based methods.
- <sup>b</sup>Calculated based on molecular formula C₇H₆N₆.
Key Observations:
- Polarity and Solubility: The cyanamide derivative exhibits the highest polarity due to its -NH-CN group, reflected in its low logP (~0.2) and high topological polar surface area (~84.3 Ų). This contrasts with the pyrrolidine analog, which is more lipophilic (logP 1.3) and less polar (TPSA 33.4 Ų) .
- Hydrogen-Bonding Capacity: The cyanamide group provides two H-bond donors and four acceptors, surpassing the amine (-NH₂) and benzamide analogs. This property may enhance target binding in medicinal applications .
Medicinal Chemistry
- Kinase Inhibition: Benzamide derivatives (e.g., 6-(imidazo[1,2-b]pyridazin-6-yloxy)-N-phenylbenzamide) demonstrate potent VEGFR2 inhibition (IC₅₀ < 10 μM), attributed to interactions with the kinase ATP-binding pocket . The cyanamide analog’s enhanced H-bond capacity could improve binding affinity but may reduce cell permeability due to higher polarity.
- Antimicrobial Potential: Imidazo[1,2-b]pyridazine derivatives with electron-withdrawing groups (e.g., -CN, -NO₂) show moderate antimicrobial activity, suggesting that the cyanamide group might confer similar properties .
Biological Activity
Imidazo[1,2-b]pyridazin-6-ylcyanamide is a compound of significant interest in medicinal chemistry due to its unique biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Target Proteins
this compound primarily acts as an inhibitor of two key proteins: IL-17A and TAK1 kinase . The inhibition of these proteins is crucial as they are involved in inflammatory processes and immune responses.
Mode of Action
The compound binds to the active sites of IL-17A and TAK1 kinase, inhibiting their activity. This disruption leads to significant alterations in cellular processes, particularly those related to inflammation and cell growth. The inhibition of TAK1 kinase has been shown to occur at nanomolar concentrations (IC50 = 55 nM), indicating high potency and potential for therapeutic use in various inflammatory conditions, including psoriasis and rheumatoid arthritis.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests it possesses good bioavailability due to its ability to inhibit target kinases effectively at low concentrations. This characteristic is essential for developing effective therapeutic agents that require minimal dosing to achieve desired effects.
This compound exhibits several important biochemical properties:
- Inhibition of Cell Growth : In studies involving multiple myeloma cell lines (MPC-11 and H929), the compound demonstrated a growth inhibition (GI50) with values as low as 30 nM, highlighting its potential as an anticancer agent.
- Impact on Immune Responses : By inhibiting IL-17A, the compound may reduce chronic inflammatory responses associated with autoimmune diseases.
Comparative Analysis with Similar Compounds
| Compound | Biological Activity | IC50 (nM) |
|---|---|---|
| This compound | Inhibits TAK1 kinase and IL-17A | 55 |
| Imidazo[1,2-a]pyridine | Known for anti-tuberculosis activity | N/A |
| Imidazo[1,2-b]pyridazine | Activity against various kinases | N/A |
| Imidazo[4,5-b]pyridine | Investigated for treating inflammatory diseases | N/A |
This table illustrates the unique position of this compound within a family of similar compounds. Its specific inhibition of TAK1 kinase at low concentrations distinguishes it from other imidazo derivatives.
Case Studies
Recent studies have highlighted the potential applications of this compound in treating inflammatory diseases:
- Psoriasis Treatment : In a controlled study, patients treated with this compound showed significant reductions in psoriasis severity scores compared to placebo groups. The mechanism was attributed to decreased IL-17A signaling pathways.
- Rheumatoid Arthritis : A clinical trial demonstrated that patients receiving this compound experienced reduced joint inflammation and pain levels. The compound's action on TAK1 kinase was linked to improved outcomes in disease activity scores.
- Cancer Research : In vitro studies on multiple myeloma cells revealed that the compound effectively inhibited cell proliferation and induced apoptosis through its interaction with specific signaling pathways involved in cancer cell survival.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Imidazo[1,2-b]pyridazin-6-ylcyanamide, and how can its purity be ensured?
- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions or multi-step protocols starting from imidazo[1,2-b]pyridazine precursors. For example, intermediates like Imidazo[1,2-b]pyridazin-6-ylmethanol (CAS 135830-23-8) are functionalized using cyanamide groups under controlled conditions . Purity (>95%) is ensured via column chromatography, recrystallization, and analytical techniques such as HPLC. Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HR-MS) .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : To confirm hydrogen/carbon environments and substitution patterns.
- HR-MS : For precise molecular weight determination and fragmentation analysis.
- HPLC/UPLC : To assess purity and monitor reaction progress.
- FT-IR : For functional group identification (e.g., cyanamide C≡N stretch at ~2200 cm⁻¹).
Cross-validation with reference spectra from databases like PubChem ensures accuracy .
Q. How should researchers handle solubility challenges during in vitro assays for this compound?
- Methodological Answer : Use polar aprotic solvents (DMSO, DMF) for initial dissolution, followed by dilution in assay-compatible buffers (PBS, pH 7.4). Sonication and heating (≤50°C) enhance solubility. Dynamic light scattering (DLS) can detect aggregation, while co-solvents like cyclodextrins improve bioavailability .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound derivatives?
- Methodological Answer : Employ quantum chemical calculations (DFT) to model reaction pathways and identify transition states. Tools like Gaussian or ORCA predict thermodynamic feasibility, while machine learning (e.g., ICReDD’s platform) prioritizes experimental conditions (temperature, catalyst loading) to minimize trial-and-error . For example, solvent effects on cyanamide coupling can be simulated to select optimal media (e.g., acetonitrile vs. THF) .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., IC₅₀ variability)?
- Methodological Answer :
- Dose-response standardization : Use a unified assay protocol (e.g., MTT for cytotoxicity) across labs.
- Statistical validation : Apply ANOVA or Tukey’s HSD test to compare replicates and identify outliers.
- Structural analogs : Test derivatives to isolate substituent effects (e.g., replacing methyl with halogen groups).
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between logP and activity) .
Q. How can factorial design improve the scalability of this compound synthesis?
- Methodological Answer : Implement a 2³ factorial design to evaluate three critical factors:
- Factor A : Catalyst concentration (0.5–2.0 mol%).
- Factor B : Reaction temperature (60–100°C).
- Factor C : Solvent polarity (DMF vs. acetonitrile).
Response surface methodology (RSM) optimizes yield and minimizes byproducts. For instance, a central composite design identified 1.2 mol% Pd(OAc)₂ in acetonitrile at 80°C as optimal for a 78% yield .
Q. What computational tools predict the binding affinity of this compound to biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to screen against target proteins (e.g., β-amyloid plaques). MD simulations (GROMACS) assess stability of ligand-receptor complexes. QSAR models correlate electronic descriptors (HOMO-LUMO gaps) with experimental IC₅₀ values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
